

Application Notes and Protocols: Permanganic Acid-Mediated Synthesis of Carboxylic Acids from Alkenes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Permanganic acid*

Cat. No.: *B081297*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative cleavage of alkenes to carboxylic acids is a fundamental transformation in organic synthesis, providing a powerful tool for the construction of complex molecules in pharmaceutical and materials science. **Permanganic acid** (HMnO_4), typically generated *in situ* from potassium permanganate (KMnO_4) under acidic conditions, is a potent oxidizing agent for this purpose. This method offers a robust alternative to ozonolysis, capable of efficiently cleaving carbon-carbon double bonds to yield carboxylic acids, ketones, or carbon dioxide, depending on the substitution pattern of the alkene.^{[1][2]} The reaction proceeds through a cyclic manganate ester intermediate, which undergoes further oxidation and cleavage under vigorous conditions (e.g., elevated temperature).^{[3][4]} This document provides detailed application notes and experimental protocols for the **permanganic acid**-mediated synthesis of carboxylic acids from various alkene substrates.

Reaction Principle

The overall transformation involves the breaking of both the σ and π bonds of the alkene's $\text{C}=\text{C}$ double bond and the formation of new carbon-oxygen bonds. The substitution pattern of the alkene dictates the final products:

- Monosubstituted alkenes ($R-CH=CH_2$): Yield a carboxylic acid ($R-COOH$) and carbon dioxide (CO_2).^{[5][6]}
- Disubstituted alkenes ($R-CH=CH-R'$): Yield two carboxylic acids ($R-COOH$ and $R'-COOH$). If the alkene is cyclic, a dicarboxylic acid is formed.^[5]
- Trisubstituted alkenes ($R_2C=CH-R'$): Yield a ketone ($R_2C=O$) and a carboxylic acid ($R'-COOH$).^[7]
- Tetrasubstituted alkenes ($R_2C=CR'_2$): Yield two ketones ($R_2C=O$ and $R'_2C=O$).

Under hot, concentrated, and acidified conditions, the reaction favors the formation of carboxylic acids and ketones.^{[6][8]} The use of phase-transfer catalysts can be employed to facilitate the reaction between the aqueous permanganate solution and the organic alkene substrate, particularly for long-chain, nonpolar alkenes.^[9]

Data Presentation

The following table summarizes the yields of carboxylic acids obtained from the permanganate-mediated oxidation of various alkenes.

Alkene Substrate	Product(s)	Reaction Conditions	Yield (%)	Reference
1-Eicosene	Nonadecanoic acid	KMnO ₄ , H ₂ SO ₄ , Acetic Acid, Adogen 464, CH ₂ Cl ₂ /H ₂ O	75-77	[9]
1-Octadecene	Heptadecanoic acid	KMnO ₄ , H ₂ SO ₄ , Acetic Acid, Adogen 464, CH ₂ Cl ₂ /H ₂ O	80	[9]
1-Hexadecene	Pentadecanoic acid	KMnO ₄ , H ₂ SO ₄ , Acetic Acid, Adogen 464, CH ₂ Cl ₂ /H ₂ O	82	[9]
1-Tetradecene	Tridecanoic acid	KMnO ₄ , H ₂ SO ₄ , Acetic Acid, Adogen 464, CH ₂ Cl ₂ /H ₂ O	85	[9]
1-Decene	Nonanoic acid	KMnO ₄ , H ₂ SO ₄ , Acetic Acid, Adogen 464, CH ₂ Cl ₂ /H ₂ O	78	[9]
1-Octene	Heptanoic acid	KMnO ₄ , H ₂ SO ₄ , Acetic Acid, Adogen 464, CH ₂ Cl ₂ /H ₂ O	70	[9]
Cyclohexene	Adipic acid	Hot, concentrated KMnO ₄ , acidic workup	~50-86	Not specified in search results
cis-2-Butene	Acetic acid	Hot (100°C), acidified KMnO ₄	Not specified	[10]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of Terminal Alkenes to Carboxylic Acids using a Phase-Transfer Catalyst

This protocol is adapted from a procedure in Organic Syntheses.[\[9\]](#)

Materials:

- Terminal alkene (e.g., 1-eicosene)
- Potassium permanganate ($KMnO_4$)
- 9 M Sulfuric acid (H_2SO_4)
- Glacial acetic acid
- Adogen 464 (phase-transfer catalyst)
- Methylene chloride (CH_2Cl_2)
- Distilled water
- Sodium bisulfite ($NaHSO_3$)
- Brine solution
- 5-L three-necked round-bottom flask
- Mechanical stirrer
- Ice bath
- Rotary evaporator
- Filtration apparatus

Procedure:

- In a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and placed in an ice bath, combine 1000 mL of distilled water, 120 mL of 9 M sulfuric acid, 3.0 g of Adogen 464, 20 mL of glacial acetic acid, 1000 mL of methylene chloride, and 50 g of the terminal alkene.
- With rapid stirring, add 80 g of potassium permanganate in small portions over a 3-hour period.
- Continue stirring for an additional 18 hours at room temperature.
- Cool the mixture in an ice bath and add 60 g of sodium bisulfite in small portions to reduce any precipitated manganese dioxide.
- If the solution is basic, acidify with sulfuric acid and separate the layers.
- Extract the aqueous layer with two 400-mL portions of methylene chloride.
- Combine the organic extracts, wash with two 400-mL portions of water, followed by one wash with brine.
- Concentrate the organic phase to 400 mL on a rotary evaporator.
- Heat the resulting mixture to dissolve any precipitated product, remove any amorphous solid by filtration, and cool the filtrate to 0°C to induce crystallization.
- Collect the crystals by suction filtration. A second crop of crystals can be obtained by concentrating the mother liquor.
- Recrystallize the combined product from methylene chloride to yield the pure carboxylic acid.

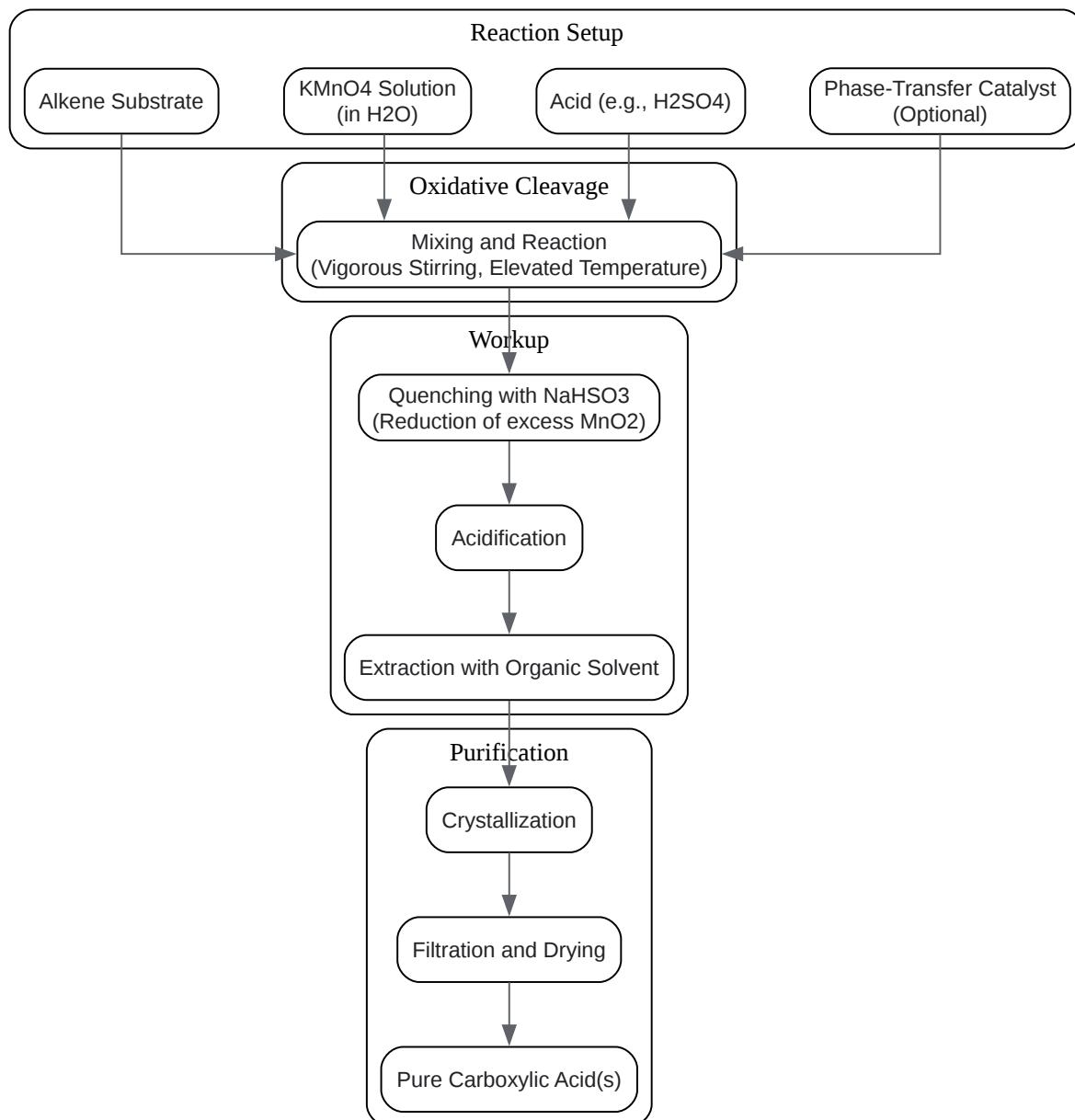
Protocol 2: Synthesis of Adipic Acid from Cyclohexene

This protocol is a generalized procedure based on common laboratory practices for the oxidation of cyclic alkenes.

Materials:

- Cyclohexene

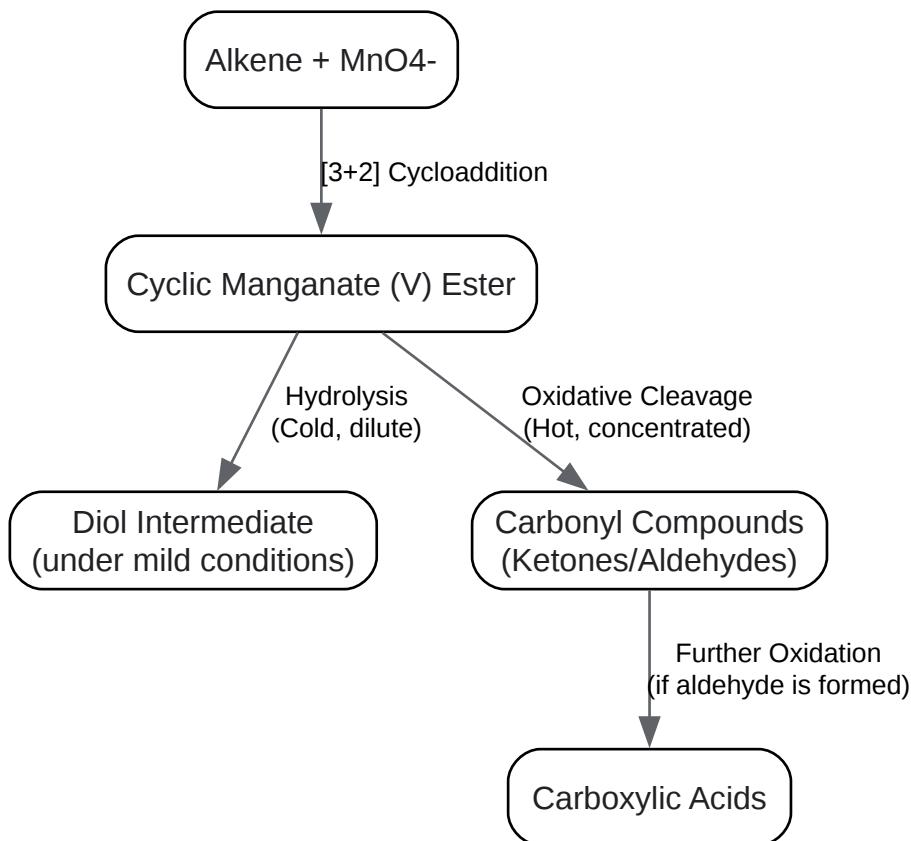
- Potassium permanganate (KMnO_4)
- Sodium hydroxide (NaOH) (for basic conditions, optional)
- Sulfuric acid or Hydrochloric acid (for acidic workup)
- Sodium bisulfite (NaHSO_3)
- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Ice bath
- Buchner funnel and filter flask


Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium permanganate in water.
- Add cyclohexene to the permanganate solution. If basic conditions are desired, a dilute solution of sodium hydroxide can be added.
- Heat the mixture to reflux with vigorous stirring for 1-2 hours. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO_2) will form.
- Cool the reaction mixture to room temperature and then in an ice bath.
- Add a saturated solution of sodium bisulfite portion-wise until the brown manganese dioxide precipitate dissolves.

- Acidify the clear solution with concentrated sulfuric or hydrochloric acid to a pH of approximately 1-2. This will precipitate the adipic acid.
- Cool the mixture in an ice bath to maximize crystallization.
- Collect the solid adipic acid by vacuum filtration and wash with cold water.
- The crude product can be recrystallized from hot water to yield pure adipic acid.

Mandatory Visualizations


Reaction Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **permanganic acid**-mediated synthesis of carboxylic acids.

Signaling Pathway (Reaction Mechanism)

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of permanganate oxidation of alkenes.

Scope and Limitations

Scope:

- The permanganate-mediated oxidation is a versatile method applicable to a wide range of alkenes, including terminal, internal, cyclic, and some substituted alkenes.
- The use of phase-transfer catalysis extends the scope to nonpolar, long-chain alkenes that have poor solubility in aqueous media.^[9]
- The reaction conditions can be tuned to favor either diol formation (cold, dilute, and neutral/alkaline conditions) or oxidative cleavage to carboxylic acids (hot, concentrated, and acidic/basic conditions).^{[10][11]}

Limitations:

- The powerful oxidizing nature of permanganate can lead to over-oxidation and side reactions, especially with substrates containing other sensitive functional groups.[12]
- The reaction can be highly exothermic and requires careful temperature control.
- The formation of manganese dioxide as a byproduct can sometimes complicate product isolation and purification.[9]
- The reaction may not be suitable for substrates that are sensitive to strong acids or bases.
- Tetrasubstituted alkenes that would yield two ketone fragments are resistant to further oxidation to carboxylic acids.

Safety Precautions

- Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
- The reaction can be exothermic; therefore, appropriate cooling and temperature monitoring are essential.
- Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
- Work in a well-ventilated fume hood.
- Concentrated acids and bases are corrosive and should be handled with extreme care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Cleavage of Alkenes with KMnO₄ and O₃ - Chemistry Steps [chemistrysteps.com]
- 4. organic chemistry - Why does KMnO₄ oxidize alkenes to carboxylic acids? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Oxidation of Alkenes: Mechanisms and Products - HSC Chemistry [hscprep.com.au]
- 6. savemyexams.com [savemyexams.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. youtube.com [youtube.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [Application Notes and Protocols: Permanganic Acid-Mediated Synthesis of Carboxylic Acids from Alkenes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081297#permanganic-acid-mediated-synthesis-of-carboxylic-acids-from-alkenes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com